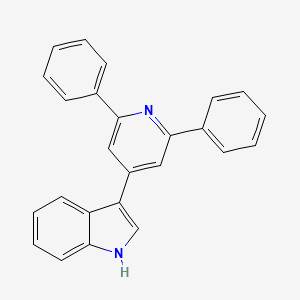
3-(2,6-diphenyl-4-pyridinyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-diphenyl-4-pyridinyl)-1H-indole, commonly known as DPP-4 inhibitor, is a class of drugs that are used to treat type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones are responsible for stimulating insulin production and reducing glucose production in the liver.
作用機序
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors work by inhibiting the enzyme 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, which is responsible for breaking down incretin hormones. Incretin hormones stimulate insulin production and reduce glucose production in the liver. By inhibiting 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors increase the levels of incretin hormones in the body, leading to increased insulin production and lower glucose levels.
Biochemical and Physiological Effects:
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a number of biochemical and physiological effects. Research has shown that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors can improve beta-cell function, increase insulin sensitivity, and reduce inflammation. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a positive effect on cardiovascular health, reducing the risk of heart disease and stroke.
実験室実験の利点と制限
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have a number of advantages and limitations for lab experiments. One advantage is that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have a low risk of hypoglycemia and weight gain compared to other diabetes medications. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a positive effect on cardiovascular health, making them a potentially useful tool for studying cardiovascular disease. However, one limitation is that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors may not be effective for all patients with type 2 diabetes, and may not be effective in patients with advanced disease.
将来の方向性
There are a number of future directions for 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors. One potential direction is the development of new 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors with improved efficacy and safety profiles. Another potential direction is the use of 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors in combination with other diabetes medications, to improve glycemic control and reduce the risk of complications. Finally, research is needed to better understand the long-term effects of 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors on cardiovascular health and other aspects of health and wellbeing.
合成法
The synthesis method for 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors involves the reaction of 2,6-diphenyl-4-pyridinamine with indole-3-carboxaldehyde in the presence of a catalyst. The reaction produces 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, which is then purified using a series of chromatography techniques.
科学的研究の応用
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been extensively studied in the scientific community due to their potential for treating type 2 diabetes. Research has shown that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors can improve glycemic control, reduce HbA1c levels, and lower fasting plasma glucose levels. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a low risk of hypoglycemia and weight gain compared to other diabetes medications.
特性
IUPAC Name |
3-(2,6-diphenylpyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-3-9-18(10-4-1)24-15-20(16-25(27-24)19-11-5-2-6-12-19)22-17-26-23-14-8-7-13-21(22)23/h1-17,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCKQYFPMKFVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-diphenylpyridin-4-yl)-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

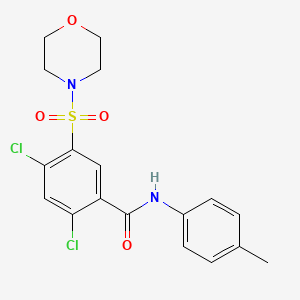
![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)
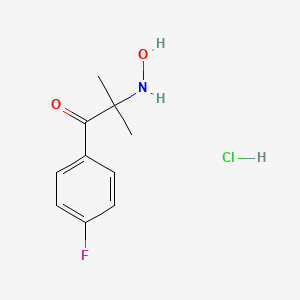
![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)
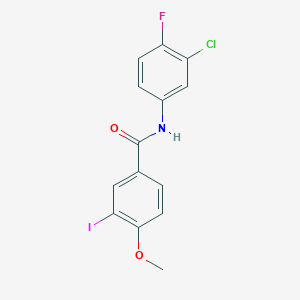
![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)
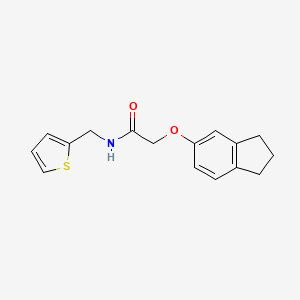
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)
![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)